molecular formula C8H8O2S B013651 2-(3-Mercaptophenyl)acetic acid CAS No. 63271-86-3

2-(3-Mercaptophenyl)acetic acid

Cat. No. B013651
CAS RN: 63271-86-3
M. Wt: 168.21 g/mol
InChI Key: BIPWQAXQJQOPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Mercaptophenyl)acetic acid and its derivatives often involves reactions that incorporate sulfur-containing ligands to metal centers, forming complexes with distinct structural and electronic properties. For example, triorganotin(IV) derivatives have been synthesized and characterized, revealing insights into the ligand's coordination behavior and the resulting complex's polymeric structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002). Similarly, the synthesis and characterization of chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid demonstrate the ligand's ability to influence catalytic reactions, highlighting its versatility (Xanthopoulou et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(3-Mercaptophenyl)acetic acid derivatives reveals intricate details about their coordination environments and bonding interactions. For instance, the crystal and molecular structures of certain triorganotin(IV) complexes showcase a polymeric trans-O2SnC3 trigonal bipyramidal configuration, elucidating the ligand's coordination mode and its implications for the complex's properties (Baul et al., 2002).

Chemical Reactions and Properties

2-(3-Mercaptophenyl)acetic acid engages in a variety of chemical reactions, forming complexes that exhibit unique chemical behaviors. For example, its role in the synthesis of a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid demonstrates its ability to mediate catalytic oxidation reactions, offering insights into its chemical reactivity and potential applications (Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties of 2-(3-Mercaptophenyl)acetic acid and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for understanding their potential applications. These properties are influenced by the molecular structure and the nature of the metal-ligand interactions, as seen in the detailed structural analyses of complexes (Baul et al., 2002; Xanthopoulou et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-(3-Mercaptophenyl)acetic acid, including its reactivity, catalytic behavior, and interactions with metal ions, play a significant role in its applications in synthesis and material science. The formation of complexes with distinct catalytic activities underscores the importance of the ligand in influencing the chemical properties of the resulting materials (Xanthopoulou et al., 2006).

Scientific Research Applications

  • Antioxidant Activity : A compound related to 2-(3-Mercaptophenyl)acetic acid, namely 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been found to exhibit significant antioxidant activity. It protects erythrocytes from oxidative damage and could be a promising agent in the pharmacology of diabetes (Šoltésová Prnová et al., 2015).

  • Catalysis in Chemical Ligation : 3-Mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst in native chemical ligation. This can benefit applications in areas like the synthesis of glycosylated peptides (Cowper et al., 2015).

  • Occupational and Environmental Medicine : The accurate detection of mercapturic acids from industrial chemicals in human urine, which can be derived from compounds similar to 2-(3-Mercaptophenyl)acetic acid, provides valuable information for occupational and environmental medicine (Schettgen et al., 2008).

  • Chemical Synthesis : The study by Karimi and Zareyee (2003) demonstrates the efficient deoxygenation of alkyl and aryl sulfoxides to thioethers using 3-mercaptopropionic acid, highlighting its role in chemical synthesis (Karimi & Zareyee, 2003).

  • Tautomerism in Aqueous Solution : The most stable tautomer of a compound structurally similar to 2-(3-Mercaptophenyl)acetic acid, specifically 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, in aqueous solution is identified, providing insights into chemical behavior in solutions (Pop et al., 2015).

  • Pharmaceutical and Cosmetic Applications : Monomercurated acetic acid, which crystallizes into a form of 2-(3-Mercaptophenyl)acetic acid, has applications in pharmaceuticals and cosmetics (Grdenić et al., 1991).

  • Green Chemistry : A green synthetic protocol for synthesizing 3-mercaptocoumarins in water, avoiding the need for catalysts, demonstrates the environmentally friendly approaches in chemistry involving compounds related to 2-(3-Mercaptophenyl)acetic acid (Yadav et al., 2009).

  • Antimicrobial Activity : The synthesis of formazans from a base of a compound similar to 2-(3-Mercaptophenyl)acetic acid exhibits moderate antimicrobial activity against pathogenic bacteria and fungal strains, indicating its potential in antimicrobial research (Sah et al., 2014).

Safety And Hazards


  • Toxicity : The compound is generally considered low in toxicity.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2-(3-Mercaptophenyl)acetic acid could explore:



  • Biological Applications : Investigate its potential as a drug lead or as a ligand in metal-based therapies.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Environmental Impact : Assess its fate in the environment and potential ecological effects.


properties

IUPAC Name

2-(3-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWQAXQJQOPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393484
Record name 2-(3-Mercaptophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Mercaptophenyl)acetic acid

CAS RN

63271-86-3
Record name 2-(3-Mercaptophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63271-86-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications
AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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